2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a chlorophenyl group, an azetidine ring, and a tetrahydroisoindole dione group. These groups are common in many pharmaceutical compounds and could potentially give the molecule a wide range of biological activities .
Molecular Structure Analysis
The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole and azetidine rings, for example, would add rigidity to the molecule, potentially affecting its interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the chlorophenyl and isoxazole groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research into the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, highlights the methodology for creating pharmacologically active molecules. These compounds have been tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Screening
Another study synthesized novel azaimidoxy compounds, demonstrating their antimicrobial efficacy, which suggests their potential as chemotherapeutic agents. This research underscores the possibility of using complex heterocyclic compounds for treating microbial infections (Jain, Nagda, & Talesara, 2006).
Docking Studies and Structural Analysis
Docking studies on tetrazole derivatives, including crystal structure determination, provide a foundation for understanding molecular interactions within biological systems. Such research aids in the development of inhibitors for specific enzymes, potentially leading to the discovery of novel therapeutic agents (Al-Hourani et al., 2015).
Carbonic Anhydrase Inhibition
The synthesis and evaluation of isoindolylthiazole derivatives for their inhibition of human carbonic anhydrase enzymes highlight potential applications in treating conditions associated with altered enzyme activity. These findings suggest the therapeutic relevance of such compounds in managing diseases like glaucoma or neurological disorders (Kocyigit et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-18(19(24-30-12)16-8-4-5-9-17(16)23)22(29)25-10-13(11-25)26-20(27)14-6-2-3-7-15(14)21(26)28/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCARHICXNRNDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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